Methyldesacetylcolchaminone [French]
Description
Methyldesacetylcolchaminone [French] is a synthetic derivative of colchicine, a tropolone alkaloid originally isolated from plants of the Colchicum genus. The compound’s name suggests structural modifications: the absence of an acetyl group ("desacetyl") and the addition of a methyl group ("methyl"). These alterations likely influence its pharmacokinetic and pharmacodynamic properties compared to colchicine and related analogs. While detailed structural data for Methyldesacetylcolchaminone are unavailable in the provided evidence, its nomenclature aligns with known colchicinoid derivatives, which are characterized by a tricyclic ring system and methoxy or methylamino substituents .
Properties
CAS No. |
63917-73-7 |
|---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
7-amino-1,2,3-trimethoxy-10-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C20H24N2O4/c1-22-15-8-6-12-13(10-16(15)23)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3,(H,22,23) |
InChI Key |
LAQDWSHXWXOTDO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyldesacetylcolchaminone typically involves multiple steps, starting from colchicine. The process includes the removal of the acetyl group and the introduction of a methyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Methyldesacetylcolchaminone follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyldesacetylcolchaminone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles used.
Scientific Research Applications
Methyldesacetylcolchaminone has a wide range of applications in scientific research, including:
Biology: The compound is studied for its effects on cellular processes, particularly in relation to its parent compound, colchicine, which is known to affect microtubule formation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating conditions similar to those treated with colchicine, such as gout and certain inflammatory diseases.
Industry: Methyldesacetylcolchaminone is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyldesacetylcolchaminone involves its interaction with cellular components, particularly microtubules. Similar to colchicine, it binds to tubulin, a protein that forms microtubules, inhibiting their polymerization and thus affecting cell division and other microtubule-dependent processes. This interaction disrupts the normal function of cells, leading to its therapeutic effects in conditions like gout and inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyldesacetylcolchaminone [French] with structurally or functionally related compounds based on available evidence.
Structural and Functional Analogues
Key Comparative Insights
Structural Complexity: Methyldesacetylcolchaminone is hypothesized to retain the tropolone core of colchicine but lacks an acetyl group and includes a methyl substituent. This contrasts with Delmadinone Acetate, a steroid derivative with a chloro and ketone group , and the sulfonamide-glycinate compound, which features a sulfonyl linkage .
Synthesis and Characterization: Delmadinone Acetate’s purity (>95%) was confirmed via IR and mass spectrometry , while CAS 1761-61-1 utilized green chemistry methods with A-FGO catalysts . Methyldesacetylcolchaminone’s synthesis remains undocumented in the evidence.
Solubility and Bioavailability: CAS 1761-61-1 exhibits low aqueous solubility (0.687 mg/mL) and a Log S (ESOL) of -2.47, suggesting moderate hydrophobicity . Methyldesacetylcolchaminone’s solubility profile is unknown but may differ due to its putative tropolone backbone.
Functional Group Impact: The sulfonamide group in the glycinate ester may enhance protein binding compared to Methyldesacetylcolchaminone’s tropolone system, which typically interacts with tubulin.
Limitations of Available Data
- No direct evidence on Methyldesacetylcolchaminone’s structure, synthesis, or bioactivity was found. Comparisons are inferred from nomenclature and analogous compounds.
- Key parameters (e.g., IC₅₀, LD₅₀) for Methyldesacetylcolchaminone are absent, unlike Delmadinone Acetate, which has documented characterization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
